
Ioxilan
Übersicht
Beschreibung
Ioxilan (C₁₈H₂₄I₃N₃O₈) is a nonionic, low-osmolar contrast medium (LOCM) widely used in diagnostic radiology for procedures such as computed tomography (CT), angiography, and urography . Developed to improve safety over older ionic agents, its structure includes a triiodobenzene core with hydrophilic hydroxyl and carbamoyl groups, reducing osmolality (632–727 mg I/mL) and minimizing adverse effects like nephrotoxicity . It is rapidly distributed extracellularly, excreted renally without significant metabolism, and has a short half-life (13.1–23.5 minutes) .
Vorbereitungsmethoden
Critical Reaction Mechanisms
Regioselective Alkylation
The competition between O- and N-alkylation necessitates precise pH control. Boron-containing acids (e.g., boric acid) stabilize the amide anion, favoring N-alkylation at the 2-hydroxyethyl group. At pH 8–9, sodium hydroxide promotes nucleophilic attack on epichlorohydrin, achieving 85–90% conversion rates .
Iodination Dynamics
Decarboxylative iodination of anthranilic acid derivatives using KI/I<sub>2</sub> under oxygen atmosphere proceeds via a radical mechanism. Oxygen quenches iodide radicals, preventing over-iodination and ensuring >90% regioselectivity for the 2-position .
Industrial Optimization Strategies
Key Advances:
-
Solvent Systems: Replacing thionyl chloride with ethyl acetate reduces environmental toxicity during acyl chloride formation .
-
Catalysis: Perchloric acid (0.5 mol%) accelerates acetylation, shortening reaction times from 25 to 10 hours at 90°C .
-
Purification: Macroporous adsorption resins (e.g., Amberlite XAD-16) achieve 96–98% purity via gradient elution with ethanol/water mixtures .
Impurity Profiling and Mitigation
Byproduct Formation
Epoxide intermediates, such as those derived from TBS-protected diols, react with residual amides to form imidate byproducts . These are minimized by:
-
pH Control: Maintaining reaction pH below 9.0 limits epoxide ring-opening .
-
Temperature Gradients: Stepwise heating (50°C → 90°C) during acetylation reduces thermal degradation .
Recrystallization Efficiency
Ethanol/water (3:1 v/v) recrystallization removes 95% of O-alkylated impurities, as evidenced by HPLC-MS analysis .
Scalability Challenges and Solutions
Raw Material Costs
The shift from 5-acetamido-N-(2-acetoxyethyl)-2,4,6-triiodo-isophthalamide to unprotected precursors reduces per-batch material costs by 30% .
Waste Stream Management
Analyse Chemischer Reaktionen
Arten von Reaktionen: Ioxilan unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution . Diese Reaktionen sind für seine Synthese und Funktionalisierung in verschiedenen Anwendungen unerlässlich.
Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die bei der Synthese von this compound verwendet werden, umfassen Acylierungsmittel, Chlorierungsmittel und Alkylierungsmittel . Die Reaktionen werden typischerweise unter kontrollierten Bedingungen durchgeführt, wie z. B. spezifischen Temperaturen und pH-Werten, um die gewünschten chemischen Umwandlungen sicherzustellen .
Hauptprodukte, die gebildet werden: Das Hauptprodukt, das aus diesen Reaktionen entsteht, ist this compound selbst, ein stabiles, nichtionisches Kontrastmittel mit hervorragenden radiographischen Eigenschaften . Weitere Nebenprodukte können nicht umgesetzte Ausgangsstoffe und Nebenprodukte sein, die typischerweise während der Reinigung entfernt werden .
Wissenschaftliche Forschungsanwendungen
Pharmacological Properties
Ioxilan functions as a radiopaque medium, allowing for enhanced imaging through various modalities. Its pharmacokinetics include rapid distribution in the vascular system and significant renal excretion.
- Mechanism of Action : Upon intravascular injection, this compound opacifies blood vessels, facilitating detailed radiographic visualization until hemodilution occurs .
- Pharmacokinetics :
Clinical Applications
This compound is indicated for several diagnostic imaging procedures:
- Intra-arterial Procedures :
- Intravenous Procedures :
Adverse Effects and Safety Profile
While this compound is generally well-tolerated, it can cause adverse reactions similar to those associated with other iodinated contrast media. Common side effects include warmth or pain at the injection site. Serious reactions are rare but can occur .
Adverse Reaction | Incidence (%) |
---|---|
Warmth/Pain | ~14.3 |
Serious Events | ~1.5 |
Case Studies
-
Cerebral Angiography :
A study involving patients undergoing cerebral arteriography demonstrated that this compound provided superior contrast enhancement compared to traditional agents. This resulted in improved diagnostic accuracy for conditions such as aneurysms and vascular malformations. -
Contrast-Enhanced CT Imaging :
In a clinical trial assessing the efficacy of this compound in CECT, patients exhibited clear delineation of neoplastic lesions in the abdominal region, leading to better management strategies for malignancies .
Wirkmechanismus
The mechanism of action of ioxilan involves its intravascular injection, which results in the opacification of blood vessels and tissues in the path of the contrast medium . This allows for the radiographic visualization of internal structures until significant hemodilution occurs . The molecular targets of this compound include blood vessels and tissues, where it enhances the contrast by absorbing X-rays and providing a clear image of the internal structures .
Vergleich Mit ähnlichen Verbindungen
Chemical and Structural Properties
Ioxilan belongs to the triiodobenzene-derived contrast agents, alongside iohexol, iopamidol, ioversol, iopromide, and iodixanol . Key structural differences include:
- Ionicity: Unlike ionic agents (e.g., diatrizoate), this compound is nonionic, reducing electrolyte imbalances .
- Hydrophilicity: Its hydroxyl and carbamoyl groups enhance water solubility, comparable to iohexol but distinct from dimeric iodixanol, which has two triiodobenzene rings .
- Isomerism : Like iohexol, this compound exhibits isomerism due to hydroxyalkyl and carbamoyl substituents, but these isomers interconvert rapidly in vivo, minimizing pharmacokinetic variability .
Table 1: Osmolality and Iodine Content of Selected Contrast Agents
Agent | Type | Osmolality (mOsm/kg) | Iodine Concentration (mg I/mL) |
---|---|---|---|
This compound | Nonionic | 585–695 | 300–350 |
Iohexol | Nonionic | 640–780 | 300–350 |
Iodixanol | Nonionic | 290–320 | 270–320 |
Diatrizoate | Ionic | 1,500–2,140 | 370–400 |
Table 2: Adverse Event Rates in Angioplasty Patients
Agent | MARCE Rate (%) | Renal Composite Endpoint Reduction (%) |
---|---|---|
Iodixanol | 6.72 | 50 |
LOCM (e.g., this compound) | 7.41 | — |
Pharmacokinetics and Drug Interactions
- Clearance: this compound’s renal excretion matches iohexol, but iodixanol’s dimeric structure prolongs plasma retention .
- Drug Interactions: No significant interactions reported for this compound, unlike iodinated agents that interact with metformin or nephrotoxic drugs .
Emerging Research
- COVID-19 Applications : Molecular docking studies suggest this compound binds SARS-CoV-2 spike protein (docking score: -62.37 kcal/mol), though clinical relevance requires validation .
- Preclinical Models : Sildenafil co-administration reduced nephropathy risk in rabbits receiving high-dose this compound .
Key Recommendations :
Biologische Aktivität
Ioxilan is a non-ionic, iodinated contrast agent primarily used in medical imaging procedures such as computed tomography (CT) scans, angiography, and urography. Its biological activity is characterized by its pharmacokinetics, pharmacodynamics, and safety profile. This article provides a detailed overview of the biological activity of this compound based on diverse research findings.
Pharmacokinetics
This compound exhibits a specific pharmacokinetic profile that influences its effectiveness as a contrast agent. Key parameters include:
- Volume of Distribution : The volume of distribution is approximately 10.0 ± 2.4 L in men, indicating extensive distribution in the body .
- Clearance Rates : The total clearance values are 95.4 ± 11.1 mL/min for women and 101.0 ± 14.7 mL/min for men. Renal clearance is notably high, with 89.4 ± 13.3 mL/min for women and 94.9 ± 16.6 mL/min for men .
- Half-Life : this compound has a rapid distribution phase with a half-life of about 13.1 ± 4.2 minutes in women and 23.5 ± 15.3 minutes in men, followed by an elimination phase with half-lives of 102.0 ± 16.9 minutes and 137 ± 35.4 minutes, respectively .
Pharmacodynamics
The pharmacodynamics of this compound are crucial for its function as a contrast agent:
- Contrast Enhancement : The degree of enhancement in imaging is directly related to the iodine content in the administered dose, with peak iodine plasma levels occurring immediately after injection .
- Effects on Blood Components : In vitro studies have shown that this compound does not affect red blood cell morphology but does inhibit platelet aggregation in a concentration-dependent manner . For instance, at a concentration of 35 mgI/mL:
Safety Profile
This compound has been evaluated for various safety parameters:
- Genotoxicity : It has shown no genotoxic effects across multiple studies including the Ames test and micronucleus assays .
- Carcinogenicity : Long-term animal studies to evaluate carcinogenic potential have not been performed .
- Hypersensitivity Reactions : Reports indicate that hypersensitivity reactions (HSRs) can occur but vary by sex and region; women showed a slightly higher risk than men in some studies .
Case Studies and Clinical Findings
Several clinical studies have assessed the efficacy and safety of this compound:
- Renal Function Studies : In patients with impaired renal function, there was an increased occurrence of elevated creatinine levels post-procedure when administered this compound compared to other contrast agents like iohexol (p = 0.008) .
- Contrast-Induced Nephropathy : Research indicates that while this compound is generally safe, patients with pre-existing renal conditions may require careful monitoring due to potential nephrotoxic effects .
Comparative Analysis
The following table summarizes the key pharmacological properties of this compound compared to other iodinated contrast agents:
Property | This compound | Iohexol | Iopamidol |
---|---|---|---|
Volume of Distribution | 10 L | ~10 L | ~10 L |
Total Clearance (mL/min) | Men: 101 | Men: ~90 | Men: ~95 |
Half-Life (min) | Distribution: ~23 | Distribution: ~30 | Distribution: ~25 |
Prothrombin Time (s) | Baseline: 12.3 | Baseline: ~12 | Baseline: ~12 |
Thrombin Time (s) | Baseline: 8 | Baseline: ~8 | Baseline: ~8 |
Q & A
Basic Research Questions
Q. What analytical methods are recommended for assessing Ioxilan’s purity and impurity profiles in pharmaceutical formulations?
- Methodology : Use reverse-phase HPLC with a mobile phase of acetonitrile-water (gradient or isocratic mode) and a C18 column. Monitor impurities at 254 nm, ensuring baseline separation of this compound from hydroxylated byproducts (e.g., hydroxy phenethyl alcohol). Validate the method by assessing linearity (R² ≥ 0.99), precision (RSD ≤ 2%), and recovery rates (95–105%) .
- Data Interpretation : Calculate impurity percentages by comparing peak areas of unknown impurities to the main this compound peak. Ensure compliance with pharmacopeial limits (e.g., ≤0.1% for individual impurities) .
Q. How can researchers evaluate the thermal stability of this compound during high-temperature sterilization?
- Experimental Design : Prepare this compound solutions with varying excipient concentrations (e.g., tromethamine, EDTA). Sterilize at 120°C for 30 minutes. Measure changes in pH, free iodide content (via ion chromatography), and this compound concentration (HPLC).
- Key Findings : Optimal stability is achieved with 1.0 mg/mL tromethamine and 0.1 mg/mL EDTA, which minimize free iodide generation (≤0.005%) and maintain pH 6.8–7.5 .
Q. What pharmacokinetic parameters should be prioritized when studying this compound in human subjects?
- Protocol : Administer a single intravenous dose (e.g., 72.8 g this compound) to healthy volunteers. Collect serial blood/urine samples over 24 hours. Use LC-MS/MS to quantify this compound levels.
- Key Metrics : Calculate volume of distribution (Vd: ~7.2–10.0 L), renal clearance (≥93.7% excreted unchanged in urine), and half-life (t½). Note gender-specific differences in Vd .
Advanced Research Questions
Q. How can contradictory findings about this compound’s effects on coagulation be resolved?
- Contradiction : In vitro studies report this compound inhibits ADP-induced platelet aggregation (IC₅₀ ~35 mgI/mL) but prolongs thrombin time (8.0 → 36.9 seconds) and prothrombin time (12.3 → 17.6 seconds) .
- Resolution Strategy :
- Conduct dose-response studies to differentiate concentration-dependent effects.
- Compare this compound with structurally similar agents (e.g., iohexol, iopamidol) under identical conditions.
- Use whole-blood models to simulate in vivo hemodilution and validate clinical relevance .
Q. What experimental designs are optimal for comparative studies of this compound and other nonionic contrast agents?
- Design Framework :
- Randomization : Double-blind trials comparing this compound (300/350 mgI/mL) with iohexol at equivalent iodine concentrations.
- Endpoints : Radiographic visualization quality (excellent/good/poor), diagnostic accuracy, and adverse event rates (e.g., nephrotoxicity, hypersensitivity).
- Statistical Analysis : Use non-inferiority testing with a margin of 10% for efficacy outcomes .
Q. How can mechanistic studies elucidate this compound’s interactions with the complement system?
- Approach :
- Perform in vitro assays with human serum to measure complement activation (C3, C4, CH50 levels).
- Compare this compound with iohexol at 35 mgI/mL. Note that this compound reduces C3/C4 by 14–19%, while iohexol reduces them by 18–23% .
- Correlate findings with clinical reports of hypersensitivity (e.g., bronchospasm) to identify risk biomarkers.
Q. Methodological Challenges & Solutions
Q. How should researchers address variability in this compound’s osmolality and viscosity during in vitro experiments?
- Calibration : Pre-warm solutions to 37°C to mimic physiological conditions. Measure osmolality (610–721 mOsm/kg) and viscosity (5.1–8.1 cP) using calibrated osmometers and viscometers.
- Impact : Hypertonicity may alter endothelial permeability in vascular studies; adjust dilution ratios to match isotonicity (285 mOsm/kg) if needed .
Q. What strategies improve reproducibility in this compound’s chromatographic analysis?
- Optimization :
- Use buffered mobile phases (pH 6.8) to enhance peak symmetry.
- Validate column efficiency (≥2000 theoretical plates) and resolution (≥1.5 between this compound and isomers).
- Include system suitability tests in each run to monitor performance drift .
Q. Data Analysis & Reporting Standards
Q. How should conflicting results from renal safety studies be analyzed?
- Case : Post-procedure creatinine elevation occurred more frequently in patients with pre-existing renal impairment (p=0.008) .
- Guidelines :
- Apply multivariate regression to adjust for confounders (e.g., baseline BUN, contrast volume).
- Report glomerular filtration rate (GFR) trends and dialysis requirements.
- Follow CONSORT guidelines for clinical trial reporting .
Q. What statistical methods are appropriate for assessing this compound’s efficacy in imaging studies?
Eigenschaften
IUPAC Name |
5-[acetyl(2,3-dihydroxypropyl)amino]-3-N-(2,3-dihydroxypropyl)-1-N-(2-hydroxyethyl)-2,4,6-triiodobenzene-1,3-dicarboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24I3N3O8/c1-8(28)24(5-10(30)7-27)16-14(20)11(17(31)22-2-3-25)13(19)12(15(16)21)18(32)23-4-9(29)6-26/h9-10,25-27,29-30H,2-7H2,1H3,(H,22,31)(H,23,32) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUMLTINZBQPNGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(CC(CO)O)C1=C(C(=C(C(=C1I)C(=O)NCC(CO)O)I)C(=O)NCCO)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24I3N3O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0048717 | |
Record name | Ioxilan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0048717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
791.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
107793-72-6 | |
Record name | Ioxilan | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=107793-72-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ioxilan [USAN:USP:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107793726 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ioxilan | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09135 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | ioxilan | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760056 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ioxilan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0048717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | IOXILAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A4YJ7J11TG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.